Ethyl 4-({[1-(4-ethoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 4-({[1-(4-ethoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ethoxyphenyl group, a phenylethyl group, and a thioxoimidazolidinone moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[1-(4-ethoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps:
Formation of the Thioxoimidazolidinone Core: This step involves the reaction of an appropriate amine with a thiourea derivative under controlled conditions to form the thioxoimidazolidinone ring.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the thioxoimidazolidinone intermediate.
Attachment of the Phenylethyl Group: The phenylethyl group is attached via a Friedel-Crafts alkylation reaction, using phenylethyl chloride and a suitable catalyst.
Acetylation and Coupling with Benzoate: The final steps involve acetylation of the intermediate compound followed by coupling with ethyl 4-aminobenzoate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction systems, and stringent purification processes to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[1-(4-ethoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-({[1-(4-ethoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-({[1-(4-ethoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Ethyl 4-({[1-(4-ethoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate can be compared with other similar compounds, such as:
Ethyl 4-aminobenzoate: A simpler analog used as a local anesthetic.
Phenylethylamine Derivatives: Compounds with similar phenylethyl groups, known for their psychoactive properties.
Thioxoimidazolidinone Derivatives: Compounds with similar thioxoimidazolidinone cores, investigated for their diverse biological activities.
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups, making it a versatile compound for various scientific applications.
Biological Activity
Chemical Structure and Properties
Chemical Formula: C23H28N2O4S
Molecular Weight: 432.55 g/mol
IUPAC Name: Ethyl 4-({[1-(4-ethoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate
The structure consists of an ethyl ester linked to a benzoate moiety, which is further connected to a thioxoimidazolidin derivative. The presence of the ethoxy group and the phenylethyl substituent suggests potential interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thioxoimidazolidin rings have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar activity due to structural similarities.
Anticancer Properties
Research has highlighted the potential anticancer effects of similar compounds. Ethyl esters and thioxoimidazolidin derivatives have been investigated for their ability to inhibit cancer cell proliferation. A study demonstrated that compounds with imidazolidin structures can induce apoptosis in cancer cells through the activation of caspase pathways, which may be relevant for the biological activity of this compound.
The proposed mechanism of action involves the inhibition of key enzymes in metabolic pathways critical for cell survival. For instance, the thioxoimidazolidin moiety may interact with thiol groups in enzymes, leading to inhibition. Additionally, the ethoxyphenyl group could enhance lipophilicity, facilitating membrane penetration and increasing bioavailability.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of several thioxoimidazolidin derivatives against common pathogens. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Gram-positive bacteria.
Study 2: Cytotoxic Effects on Cancer Cells
In vitro testing on human cancer cell lines revealed that derivatives containing imidazolidin structures led to a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 20 µM, indicating significant cytotoxicity and potential as an anticancer agent.
Data Table: Summary of Biological Activities
Activity Type | Effect | IC50/MIC Values |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | MIC: 8 - 32 µg/mL |
Anticancer | Induction of apoptosis | IC50: ~20 µM |
Properties
Molecular Formula |
C30H31N3O5S |
---|---|
Molecular Weight |
545.7 g/mol |
IUPAC Name |
ethyl 4-[[2-[1-(4-ethoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C30H31N3O5S/c1-3-37-25-16-14-24(15-17-25)33-28(35)26(32(30(33)39)19-18-21-8-6-5-7-9-21)20-27(34)31-23-12-10-22(11-13-23)29(36)38-4-2/h5-17,26H,3-4,18-20H2,1-2H3,(H,31,34) |
InChI Key |
VFTIPFLNDXADKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(=O)OCC |
Origin of Product |
United States |
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